An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methyl-4-pyridinamine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methyl-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methoxy-2-methyl-4-pyridinamine (CAS No: 76005-99-7), a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. As a substituted 4-aminopyridine, this compound holds potential as a valuable intermediate in the synthesis of novel biologically active molecules. This document delves into its structural and physicochemical characteristics, offering both reported and predicted data, alongside detailed experimental protocols for their determination. The causality behind experimental choices and the importance of these properties in the context of drug discovery and development are also discussed.
Introduction: The Significance of 3-Methoxy-2-methyl-4-pyridinamine
3-Methoxy-2-methyl-4-pyridinamine belongs to the class of substituted pyridinamines. The pyridine ring is a common pharmacophore, contributing to the binding affinity and physicochemical properties of potential active pharmaceutical ingredients (APIs). The 4-aminopyridine scaffold, in particular, is known for its biological activities, most notably as a potassium (K+) channel blocker. This mechanism of action is the basis for the therapeutic use of 4-aminopyridine (fampridine) in managing symptoms of multiple sclerosis.[1][2] Derivatives of 4-aminopyridine are actively being explored for their potential in treating a range of neurological injuries and diseases.[3]
The introduction of methoxy and methyl substituents to the 4-aminopyridine core, as in the case of 3-Methoxy-2-methyl-4-pyridinamine, can significantly influence its electronic properties, lipophilicity, metabolic stability, and target-binding affinity. These modifications make it a valuable building block in the synthesis of new chemical entities with tailored pharmacological profiles.[4] This guide aims to provide a detailed understanding of the fundamental physicochemical properties that are critical for its application in research and development.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Structural and General Properties
Below is a summary of the key structural and general properties of 3-Methoxy-2-methyl-4-pyridinamine.
| Property | Value | Source |
| IUPAC Name | 3-methoxy-2-methylpyridin-4-amine | N/A |
| Synonyms | 2-Methoxy-4-methyl-3-pyridinamine, 3-Amino-2-methoxy-4-methylpyridine | N/A |
| CAS Number | 76005-99-7 | ECHEMI |
| Molecular Formula | C₇H₁₀N₂O | ECHEMI |
| Molecular Weight | 138.17 g/mol | ECHEMI |
| Density | 1.1 ± 0.1 g/cm³ | ECHEMI |
| Boiling Point | 265 °C | ECHEMI |
| Flash Point | 114 °C | ECHEMI |
Note: The data presented is based on available chemical supplier information. Experimental verification is recommended.
Melting Point
The melting point is a critical parameter for assessing the purity and stability of a solid compound. At the time of this writing, an experimentally determined melting point for 3-Methoxy-2-methyl-4-pyridinamine has not been found in a comprehensive literature search. However, for the structurally related compound, 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS No: 76015-11-7), a melting point of 156-160 °C has been reported.[5] It is crucial to distinguish between these two compounds as the difference in the functional group at the 4-position (amine vs. pyridone) will significantly impact the melting point.
Solubility
Predicted Solubility Profile:
-
Water: Moderately soluble, influenced by the pH of the solution.
-
Ethanol and Methanol: Likely to be soluble due to their polar protic nature.
-
Dimethyl Sulfoxide (DMSO): Expected to be highly soluble, as DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]
-
Non-polar solvents (e.g., hexane, toluene): Predicted to have low solubility.
Acidity (pKa)
The pKa value, which describes the acidity of a compound, is crucial for predicting its ionization state at different physiological pHs. This, in turn, affects its absorption, distribution, and target interaction. For 3-Methoxy-2-methyl-4-pyridinamine, the primary basic center is the amino group at the 4-position, and the pyridine ring nitrogen can also be protonated.
An experimentally determined pKa value for this specific compound is not available in the current literature. However, the pKa of the parent compound, 4-aminopyridine, is approximately 9.17. The electron-donating methyl group at the 2-position and the electron-withdrawing methoxy group at the 3-position will influence the basicity of the amino group and the pyridine nitrogen. Computational tools can be used to predict the pKa values. For a related compound, 3-(4-aminophenyl)-4-methoxy-2-Pyridinamine, a predicted pKa of 7.84 has been reported.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following section outlines detailed, self-validating experimental protocols for determining the key physicochemical properties of 3-Methoxy-2-methyl-4-pyridinamine.
Determination of Melting Point
Rationale: The melting point is a fundamental property for the identification and purity assessment of a crystalline solid. A sharp melting range indicates high purity, while a broad range suggests the presence of impurities.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry 3-Methoxy-2-methyl-4-pyridinamine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate initially until it is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.
-
-
Validation: The calibration of the melting point apparatus should be regularly checked with certified reference standards.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. This value is crucial for understanding the dissolution behavior and potential bioavailability of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 3-Methoxy-2-methyl-4-pyridinamine is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be performed in triplicate. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase transformation has occurred.
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of pKa (Potentiometric Titration)
Rationale: Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. It provides a direct measure of the compound's acidic or basic strength.
Methodology:
-
Sample Preparation: A known concentration of 3-Methoxy-2-methyl-4-pyridinamine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
Validation: The pH meter should be calibrated with at least two standard buffers before the experiment. A blank titration (without the analyte) should also be performed to correct for any matrix effects.
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methoxy protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be particularly informative about the electronic effects of the substituents.
A variety of ¹H and ¹³C NMR spectra for substituted pyridines have been documented, which can serve as a reference for interpreting the spectrum of 3-Methoxy-2-methyl-4-pyridinamine.[7][8][9][10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.
Expected Fragmentation Pattern:
-
Molecular Ion (M+): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (138.17). For amines, the molecular ion peak can sometimes be weak.
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[11][12][13]
-
Loss of Methyl Radical: Fragmentation may involve the loss of a methyl radical (•CH₃) from the molecular ion.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to characteristic daughter ions.
Caption: Simplified Hypothetical MS Fragmentation Pathway.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorptions:
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N-H Stretching: The primary amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-N Stretching: Vibrations associated with the C-N bonds of the amine and the pyridine ring will appear in the fingerprint region (typically 1000-1350 cm⁻¹).
-
C=C and C=N Stretching: The aromatic pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: The methoxy group will show a C-O stretching band, typically around 1000-1300 cm⁻¹.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
FTIR spectra of related compounds such as 2-amino-4-methylpyridine and 2-methoxy-6-methyl pyridine can provide valuable comparative data.[14][15][16]
Conclusion and Future Directions
3-Methoxy-2-methyl-4-pyridinamine is a promising heterocyclic building block with potential applications in drug discovery and development, particularly in the area of neurological disorders. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with robust experimental protocols for their determination. While there is a scarcity of published experimental data for this specific compound, the information presented here, based on its chemical structure and data from related analogues, serves as a valuable resource for researchers. Further experimental characterization of its melting point, solubility, pKa, and detailed spectroscopic analysis is warranted to fully elucidate its properties and facilitate its use in the synthesis of novel therapeutic agents.
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